molecular formula C24H31BrN4O5 B14761020 N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

Cat. No.: B14761020
M. Wt: 535.4 g/mol
InChI Key: DZVFTEQNLPBNLU-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide: is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, methylamino, oxopropyl, hydroxy, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bromophenyl derivative, followed by the introduction of the methylamino and oxopropyl groups through a series of nucleophilic substitution and condensation reactions. The final steps involve the formation of the pyrrolidine ring and the attachment of the oxazolyl group under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow chemistry techniques, which allow for continuous and controlled reactions in a closed system. This method enhances the safety, efficiency, and scalability of the synthesis process. Additionally, the use of environmentally friendly reagents and catalysts can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxopropyl group can be reduced to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can produce an alcohol.

Scientific Research Applications

N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and oxazolyl-containing molecules. These compounds share structural features and may exhibit similar chemical reactivity and biological activity.

Uniqueness

The presence of the bromophenyl and oxazolyl groups, in particular, may enhance its reactivity and specificity in certain reactions and biological contexts .

Properties

Molecular Formula

C24H31BrN4O5

Molecular Weight

535.4 g/mol

IUPAC Name

N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H31BrN4O5/c1-13(2)22(20-9-14(3)28-34-20)24(33)29-12-17(30)10-19(29)23(32)27-18(11-21(31)26-4)15-5-7-16(25)8-6-15/h5-9,13,17-19,22,30H,10-12H2,1-4H3,(H,26,31)(H,27,32)

InChI Key

DZVFTEQNLPBNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NC)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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